N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
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Description
“N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide” is a compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest in recent years. A literature survey regarding the topics from the year 2015 up to now was carried out . The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
Thiazole derivatives have been found to undergo various chemical reactions. On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antimicrobial, antifungal, antiviral, and antitumor agents . The specific targets would depend on the exact biological activity that this compound exhibits.
Mode of Action
Thiazole derivatives have been known to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways depending on their biological activity . For instance, they can affect the synthesis of neurotransmitters in the case of neuroprotective activity
Pharmacokinetics
Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes These properties could potentially affect the bioavailability of the compound
Result of Action
Thiazole derivatives have been known to exhibit a variety of biological effects depending on their activity . For instance, they can exhibit cytotoxic activity on human tumor cell lines
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the action of thiazole derivatives
Future Directions
The future directions for “N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide” and other thiazole derivatives include further exploration of their biological activities and potential therapeutic applications. Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3S2/c1-23(2)28(25,26)13-6-3-11(4-7-13)17(24)22-18-21-16(10-27-18)14-8-5-12(19)9-15(14)20/h3-10H,1-2H3,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQPBKWOEVWWMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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